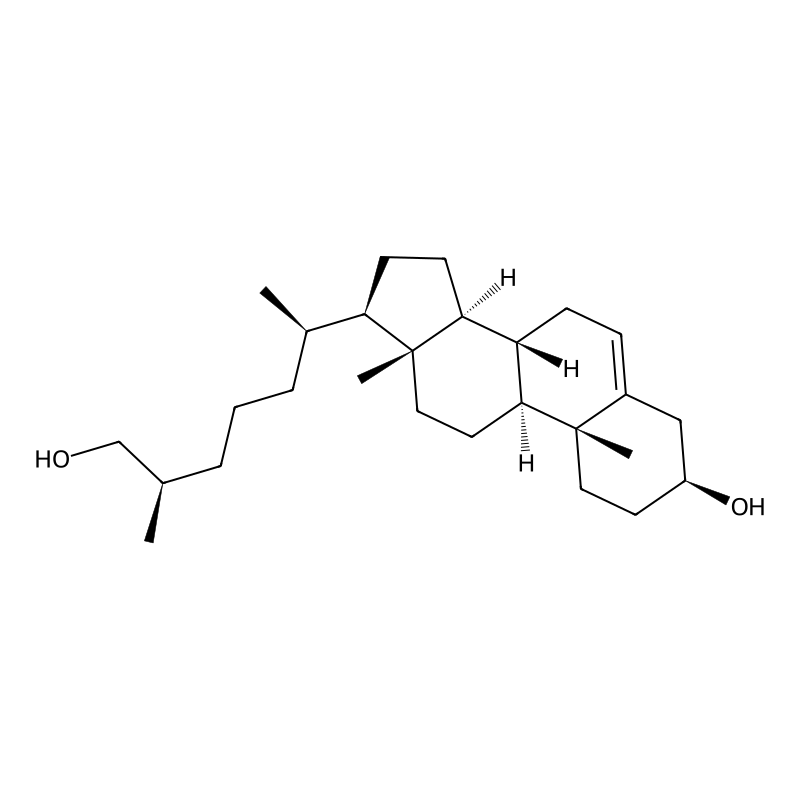

27-Hydroxycholesterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neurodegeneration and Alzheimer's Disease

Studies suggest 27-OH might be a link between high cholesterol and Alzheimer's Disease (AD) []. The FINGER trial investigated the association between 27-OH levels, cognitive function, and brain imaging in older adults. The study found that a decrease in 27-OH during a lifestyle intervention program coincided with improved cognitive function, particularly memory []. Additionally, higher baseline 27-OH levels were linked to lower brain volume and poorer cognitive scores []. These findings suggest 27-OH could be a biomarker for AD risk and a potential target for preventive strategies.

Cancer Research

27-OH acts as a selective estrogen receptor modulator (SERM) []. This means it can interact with estrogen receptors in cells, potentially influencing hormone-sensitive cancers like breast cancer. Research suggests a complex relationship between 27-OH and breast cancer risk. Some studies indicate that higher 27-OH levels might be protective against breast cancer, particularly in premenopausal women []. However, other studies suggest 27-OH might promote the growth of ER-positive breast cancer cells []. Further research is needed to clarify this relationship.

There's also ongoing investigation into the role of 27-OH in other cancers, including lung, colorectal, and prostate cancer [].

Cholesterol Metabolism and Obesity

27-OH is the major circulating oxysterol in humans, a type of modified cholesterol molecule. Studying 27-OH levels can provide insights into overall cholesterol metabolism. Additionally, research suggests a connection between 27-OH, adipose tissue (fat storage), and obesity []. Understanding this link could be crucial in developing strategies to combat obesity-related health problems.

27-Hydroxycholesterol is a significant oxysterol, specifically a metabolite of cholesterol, produced primarily through the action of the enzyme sterol 27-hydroxylase, encoded by the gene CYP27A1. This compound plays a critical role in various biological processes, functioning as both a selective estrogen receptor modulator and an agonist of the liver X receptor. It is recognized for its dual nature, acting as a mixed agonist-antagonist of estrogen receptors, which allows it to influence cellular responses in different tissues. The presence of 27-hydroxycholesterol in the bloodstream correlates with total cholesterol levels and has been linked to several diseases, including breast cancer and cardiovascular conditions .

27-HC exerts its effects through two main mechanisms:

Selective Estrogen Receptor Modulator (SERM)

27-HC can bind to estrogen receptors (ERs), acting as a SERM []. This means it can act as an agonist (activator) or antagonist (inhibitor) of ERs depending on the tissue type []. In breast cancer cells, for example, 27-HC has been shown to act as an agonist, promoting tumor growth [].

Liver X Receptor (LXR) Agonist

27-HC can also activate LXRs, nuclear receptors involved in cholesterol homeostasis []. Activation of LXRs can regulate cholesterol metabolism, inflammation, and cell proliferation [].

The primary reaction involving 27-hydroxycholesterol occurs through hydroxylation at the 27th carbon position of cholesterol. This reaction is catalyzed by CYP27A1, leading to the formation of 27-hydroxycholesterol from cholesterol. Subsequently, this compound can be metabolized by oxysterol 7α-hydroxylase (CYP7B1), which further processes it into bile acids. The metabolic pathway includes:

- Formation: Cholesterol → 27-Hydroxycholesterol (via CYP27A1)

- Metabolism: 27-Hydroxycholesterol → Bile Acids (via CYP7B1)

These enzymatic reactions are crucial for maintaining cholesterol homeostasis and regulating bile acid synthesis .

27-Hydroxycholesterol exhibits diverse biological activities:

- Selective Estrogen Receptor Modulation: It binds to estrogen receptors α and β, influencing gene expression related to cell proliferation and survival. Its unique binding properties allow it to act differently in various tissues, promoting growth in estrogen-sensitive cancers such as breast cancer .

- Inflammatory Response: Elevated levels of 27-hydroxycholesterol have been associated with increased inflammatory responses in macrophages and vascular tissues, contributing to conditions like atherosclerosis .

- Hematopoietic Stem Cell Regulation: Recent studies indicate that it may regulate hematopoietic stem cell mobilization and apoptosis, suggesting potential therapeutic applications in hematological malignancies .

The synthesis of 27-hydroxycholesterol primarily involves enzymatic hydroxylation of cholesterol. The key methods include:

- Enzymatic Hydroxylation: Utilizing the enzyme CYP27A1 to convert cholesterol into 27-hydroxycholesterol.

- Chemical Synthesis: Although less common, synthetic routes can be developed using organic chemistry techniques to achieve hydroxylation at the specific carbon site.

Research continues into optimizing these methods for increased yield and specificity .

The applications of 27-hydroxycholesterol span several fields:

- Cancer Research: Its role as a selective estrogen receptor modulator makes it a target for developing therapies against ER-positive breast cancer.

- Cardiovascular Health: Understanding its mechanisms may lead to new treatments for atherosclerosis and other cardiovascular diseases.

- Hematological Malignancies: Investigating its effects on hematopoietic stem cells could provide insights into novel treatments for blood cancers .

Studies have shown that 27-hydroxycholesterol interacts with various cellular pathways:

- Estrogen Receptors: It competes with estradiol for binding to estrogen receptors, influencing their activity and downstream signaling pathways.

- Liver X Receptors: It acts as an agonist for liver X receptors, which are involved in lipid metabolism and inflammation regulation.

- Reactive Oxygen Species: Research indicates that 27-hydroxycholesterol may elevate reactive oxygen species levels in certain cell types, contributing to oxidative stress and cellular damage .

Several compounds share structural similarities with 27-hydroxycholesterol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 24-Hydroxycholesterol | Hydroxylated at the 24th carbon | Involved in neuroprotection and cholesterol metabolism |

| 25-Hydroxycholesterol | Hydroxylated at the 25th carbon | Acts on liver X receptors; involved in lipid homeostasis |

| Cholestanol | Saturated derivative of cholesterol | Less bioactive than 27-hydroxycholesterol; involved in metabolic disorders |

| 7-Keto-cholesterol | Oxidized form without hydroxyl group | Acts as a ligand for liver X receptors but lacks estrogenic activity |

While these compounds share similar structural features as derivatives of cholesterol, 27-hydroxycholesterol is unique due to its specific interactions with estrogen receptors and its dual role in various biological processes .

The biosynthesis of 27-hydroxycholesterol is exclusively catalyzed by sterol 27-hydroxylase, encoded by the CYP27A1 gene and classified as EC 1.14.13.15 [1] [2] [3]. This mitochondrial cytochrome P450 enzyme represents a unique member of the cytochrome P450 superfamily, distinguished by its subcellular localization within the mitochondrial inner membrane and matrix [1] [2].

The enzymatic mechanism proceeds through a sophisticated three-step sequential oxidation process at the carbon 27 position of the cholesterol side chain [2] [4]. The initial hydroxylation converts the terminal methyl group to a primary alcohol (27-hydroxycholesterol), followed by further oxidation to the corresponding aldehyde, and ultimately to the carboxylic acid derivative (3β-hydroxy-5-cholestenoic acid) [2] [4]. This multi-step process demonstrates the remarkable catalytic versatility of CYP27A1, as it performs multiple monooxygenations on the same substrate molecule.

The enzyme requires a complex electron transport system comprising nicotinamide adenine dinucleotide phosphate (NADPH), adrenodoxin, and adrenodoxin reductase as essential cofactors [2] [5] [6]. The electron flow proceeds from NADPH through adrenodoxin reductase to adrenodoxin, which subsequently transfers electrons to CYP27A1 to facilitate the hydroxylation reaction [2] [5]. This electron transport chain is critical for enzyme function, as demonstrated by studies of cerebrotendinous xanthomatosis patients harboring mutations in the adrenodoxin-binding domain [5].

Kinetic analyses reveal that CYP27A1 exhibits a Michaelis constant (Km) for cholesterol ranging from 150 to 400 micrometers, with the apparent Km decreasing significantly following proteinase K treatment of mitochondria [7]. This treatment enhances enzyme accessibility to substrate by removing outer mitochondrial membrane proteins, resulting in a five-fold increase in specific activity with endogenous cholesterol and up to seven-fold enhancement with exogenous cholesterol supplementation [7].

Human studies employing isotope dilution techniques have quantified endogenous 27-hydroxycholesterol production at an average of 17.6 mg per day, with individual variation ranging from 5.0 to 28.2 mg per day [8]. This production accounts for approximately 8.7 percent of total bile acid formation, with a range of 3.0 to 17.9 percent among individuals [8]. The enzyme demonstrates equal catalytic efficiency toward cholesterol and cholestanol, with recombinant human CYP27A1 achieving approximately 4-5 percent conversion of both substrates under controlled conditions [9].

| Table 1: CYP27A1 Tissue Expression and Production Dynamics | |||

|---|---|---|---|

| Tissue/Cell Type | Relative CYP27A1 Expression | Primary Function | Subcellular Location |

| Liver (Hepatocytes) | High | Bile acid synthesis | Mitochondrial inner membrane [10] [1] [11] |

| Alveolar Macrophages | Very High | Cholesterol elimination | Mitochondrial inner membrane [12] [13] [14] |

| Monocyte-derived Macrophages | High | Cholesterol elimination | Mitochondrial inner membrane [12] [15] |

| Brain (Gray Matter) | Moderate | Cholesterol regulation | Mitochondrial inner membrane [16] [17] |

| Brain (White Matter) | Moderate | Cholesterol regulation | Mitochondrial inner membrane [16] [17] |

| Vascular Endothelium | High | Cholesterol metabolism | Mitochondrial inner membrane [15] |

| Kidney | Moderate | Sterol elimination | Mitochondrial inner membrane [12] |

| Intestine | Moderate | Cholesterol metabolism | Mitochondrial inner membrane [10] |

| Tendons | Present | Sterol efflux | Mitochondrial inner membrane [18] |

| Fibroblasts | Present | Cholesterol homeostasis | Mitochondrial inner membrane [19] |

Tissue-Specific Production Dynamics

The expression and activity of CYP27A1 demonstrate remarkable tissue-specific variation, reflecting diverse physiological roles beyond hepatic bile acid synthesis [10] [15]. Hepatocytes exhibit substantial CYP27A1 expression with preferential localization in the pericentral zone of liver lobules, where enzyme activity, messenger ribonucleic acid levels, and gene transcription are 2.9-fold, 2.5-fold, and 1.7-fold higher, respectively, compared to periportal hepatocytes [11].

Alveolar macrophages represent the most prolific extrahepatic source of 27-hydroxycholesterol production [12] [13] [14]. These cells demonstrate exceptional capacity for cholesterol elimination, converting approximately 40 percent of intracellular cholesterol to 27-oxygenated metabolites during 24-hour culture periods [13]. The pulmonary production of cholestenoic acid, the terminal oxidation product of 27-hydroxycholesterol, contributes approximately 14 mg per day to systemic circulation, representing more than 80 percent of the reported hepatic removal of this oxysterol and its metabolites [14].

Monocyte-derived macrophages similarly express high levels of CYP27A1, with immunohistochemical studies revealing enzyme presence in macrophages within atherosclerotic lesions and tendon xanthomas [15] [18]. Primary human monocyte-derived macrophages exhibit markedly higher CYP27A1 levels compared to the THP-1 macrophage cell line, reflecting differences between primary cells and continuous cell lines [15].

Brain tissue demonstrates moderate but physiologically significant CYP27A1 expression in both gray and white matter [16] [17]. Transgenic mice overexpressing human CYP27A1 exhibit approximately 12-fold elevation in brain 27-hydroxycholesterol levels, accompanied by compensatory decreases in 24S-hydroxycholesterol, the predominant brain oxysterol [16]. This reciprocal relationship suggests competitive metabolism by CYP27A1, which can hydroxylate 24S-hydroxycholesterol in addition to cholesterol.

Vascular endothelial cells express substantial CYP27A1 levels, contributing to local cholesterol metabolism and potentially influencing atherosclerotic processes [15]. The enzyme is also present in kidney, intestine, and tendon tissues, where it facilitates local cholesterol elimination through 27-hydroxylation [12] [18]. Cultured fibroblasts demonstrate CYP27A1 activity that responds dynamically to plasma membrane cholesterol availability, with production increasing approximately 30-fold when membrane cholesterol levels are elevated by 60 percent [19].

The regulation of CYP27A1 expression varies among tissues. In macrophages, peroxisome proliferator-activated receptor gamma ligands significantly upregulate CYP27A1 expression through retinoid X receptor-dependent mechanisms [15]. This regulation is independent of cellular cholesterol status and liver X receptor activation, distinguishing CYP27A1 from other cholesterol homeostatic enzymes [15]. Conversely, inflammatory cytokines such as interferon-gamma suppress CYP27A1 expression in both endothelial cells and macrophages [15].

| Table 2: Enzymatic Properties and Kinetic Parameters of CYP27A1 | ||

|---|---|---|

| Parameter | Value/Description | Notes/Conditions |

| Enzyme Classification | EC 1.14.13.15 (Cytochrome P450 27A1) | Mitochondrial cytochrome P450 [1] [2] [3] |

| Cofactor Requirements | NADPH, Adrenodoxin, Adrenodoxin reductase, O₂ | All required for enzyme activity [2] [5] [6] |

| Substrate Km (Cholesterol) | 150-400 μM (varies with treatment) | Decreased with proteinase K treatment [7] |

| Product Formation Rate | 17.6 mg/day (average human production) | Range: 5.0-28.2 mg/day in humans [8] |

| Cellular Location | Mitochondrial inner membrane/matrix | Matrix-facing orientation [1] [2] |

| Reaction Type | Sequential monooxygenations (3 steps) | CH₃ → CH₂OH → CHO → COOH [2] [4] |

| Electron Transport Chain | Adrenodoxin → Adrenodoxin reductase → NADPH | Electron donor system [2] [5] |

| Chromosome Location (Human) | Chromosome 2q35 | Human genome location [20] |

Catabolic Routes and CYP7B1-Mediated Metabolism

The degradation of 27-hydroxycholesterol proceeds primarily through the action of oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene and classified as EC 1.14.14.29 [21] [22] [23] [24]. This endoplasmic reticulum-localized cytochrome P450 enzyme catalyzes the 7α-hydroxylation of 27-hydroxycholesterol, initiating its conversion to bile acids through the alternative pathway of bile acid synthesis [21] [25] [26].

CYP7B1 exhibits broad substrate specificity, efficiently metabolizing not only 27-hydroxycholesterol but also 25-hydroxycholesterol, dehydroepiandrosterone, and various other oxysterols and neurosteroids [21] [27] [23] [28]. The enzyme demonstrates particular importance in hepatic metabolism, where it converts 27-hydroxycholesterol to 7α,27-dihydroxycholesterol, subsequently leading to the formation of chenodeoxycholic acid and cholic acid [21] [25] [26].

The enzymatic mechanism involves the initial 7α-hydroxylation of 27-hydroxycholesterol to form 7α,27-dihydroxycholesterol [21]. This intermediate undergoes further oxidative modifications, including side-chain shortening and ring structure alterations, ultimately yielding bile acids conjugated with glycine or taurine [25] [29]. The complete metabolic pathway involves sequential reactions in the cytosol, mitochondrial matrix, and peroxisomal matrix [25] [29].

Tissue distribution of CYP7B1 reveals predominant expression in liver, brain (particularly hippocampus), kidney, and prostate [21] [22] [30]. Hepatic expression demonstrates male predominance, with estradiol capable of inducing transcription through phosphoinositide 3-kinase-protein kinase B pathway activation [21]. Brain expression is particularly significant for neurosteroid metabolism, where CYP7B1 deficiency results in spastic paraplegia type 5A due to impaired dehydroepiandrosterone metabolism [30] [28].

Kinetic studies of recombinant CYP7B1 reveal efficient 27-hydroxycholesterol metabolism through two sequential hydroxylations in reconstituted systems [28]. The enzyme exhibits broad pH tolerance and requires typical cytochrome P450 cofactors including nicotinamide adenine dinucleotide phosphate and cytochrome P450 reductase [28]. Mutational analyses have identified critical residues, with mutations such as Gly57Arg and Phe216Ser resulting in apo-cytochrome P450 formation and complete loss of enzymatic activity [28].

The regulation of CYP7B1 expression differs markedly from CYP27A1. Dietary cholesterol and colestipol treatment induce cholesterol 7α-hydroxylase expression but exert minimal effects on CYP7B1 levels [22]. Bile acid feedback inhibition moderately decreases CYP7B1 expression, contrasting with the dramatic suppression observed for cholesterol 7α-hydroxylase [22]. This differential regulation ensures maintained capacity for oxysterol metabolism regardless of dietary composition.

Quantitative assessments of 27-hydroxycholesterol metabolism reveal substantial individual variation in plasma ratios. Healthy subjects with low high-density lipoprotein cholesterol levels exhibit elevated 27-hydroxycholesterol to total cholesterol ratios (63.34 nmol/mmol) compared to those with high high-density lipoprotein cholesterol (50.41 nmol/mmol) [31]. This observation suggests that 27-hydroxycholesterol production may represent an alternative cholesterol elimination pathway when conventional reverse cholesterol transport is impaired.

| Table 3: CYP7B1-Mediated Metabolism and Degradation Pathways | ||

|---|---|---|

| Aspect | Details | Metabolic Role |

| Enzyme Classification | EC 1.14.14.29 (Oxysterol 7α-hydroxylase) | Oxysterol catabolism [21] [22] [23] [24] |

| Primary Substrates | 27-Hydroxycholesterol, 25-Hydroxycholesterol, DHEA | Alternative bile acid pathway [21] [27] [23] [28] |

| Tissue Distribution | Liver, Brain (hippocampus), Kidney, Prostate | Tissue-specific steroid metabolism [21] [22] [30] |

| Catalytic Function | 7α-hydroxylation of oxysterols and neurosteroids | Side-chain oxysterol elimination [21] [27] [23] |

| Product Formation | 7α,27-dihydroxycholesterol → bile acids | Bile acid synthesis completion [21] [25] [26] |

| Regulation | Male-predominant liver expression, E₂-inducible | Cholesterol homeostasis [21] [32] [22] |

| Clinical Significance | Deficiency causes spastic paraplegia type 5A | Neurosteroid metabolism [30] [28] |

| Subcellular Location | Endoplasmic reticulum | Microsomal metabolism [22] [23] |

The metabolic flux through the CYP7B1 pathway contributes significantly to overall cholesterol elimination. Human liver uptake of 27-oxygenated products totals approximately 20 mg per day, with complete conversion to bile acids representing up to 4 percent of total bile acid formation [13]. This alternative pathway assumes particular importance in conditions of elevated cholesterol synthesis or impaired conventional bile acid synthesis pathways.

| Table 4: Quantitative Production Data and Metabolic Flux | ||

|---|---|---|

| Measurement | Value | Study Population/Condition |

| Daily 27-Hydroxycholesterol Production | 17.6 mg/day (range: 5.0-28.2) | Healthy human subjects (n=6) [8] |

| Percentage of Total Bile Acid Formation | 8.7% (range: 3.0-17.9%) | Human bile acid synthesis [8] |

| Plasma 27-HC/Cholesterol Ratio (Low HDL) | 63.34 nmol/mmol (36.46-91.18) | Healthy men with low HDL-C (n=18) [31] |

| Plasma 27-HC/Cholesterol Ratio (High HDL) | 50.41 nmol/mmol (27.47-116.00) | Healthy men with high HDL-C (n=18) [31] |

| Macrophage Cholesterol Elimination (24h) | 40% as 27-oxygenated metabolites | Human alveolar macrophages [13] |

| Lung Cholestenoic Acid Production | 14 mg/day cholestenoic acid flux | Human lung metabolism [14] |

| Liver 27-HC Uptake Rate | 20 mg/day total uptake | Human liver metabolism [13] |

| Brain 27-HC Levels (CYP27A1 transgenic) | 12-fold increase | Transgenic mice brain [16] |

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Use Classification

Dates

2: Shirouchi B, Kashima K, Horiuchi Y, Nakamura Y, Fujimoto Y, Tong LT, Sato M. 27-Hydroxycholesterol suppresses lipid accumulation by down-regulating lipogenic and adipogenic gene expression in 3T3-L1 cells. Cytotechnology. 2016 Mar 17. [Epub ahead of print] PubMed PMID: 26983933.

3: Roberg-Larsen H, Lund K, Seterdal KE, Solheim S, Vehus T, Solberg N, Krauss S, Lundanes E, Wilson SR. Mass spectrometric detection of 27-hydroxycholesterol in breast cancer exosomes. J Steroid Biochem Mol Biol. 2016 Feb 10. pii: S0960-0760(16)30020-6. doi: 10.1016/j.jsbmb.2016.02.006. [Epub ahead of print] PubMed PMID: 26877254.

4: Heverin M, Ali Z, Olin M, Tillander V, Joibari MM, Makoveichuk E, Leitersdorf E, Warner M, Olivercrona G, Gustafsson JÅ, Björkhem I. On the regulatory importance of 27-hydroxycholesterol in mouse liver. J Steroid Biochem Mol Biol. 2016 Feb 3. pii: S0960-0760(16)30015-2. doi: 10.1016/j.jsbmb.2016.02.001. [Epub ahead of print] Review. PubMed PMID: 26851362.

5: Wang HL, Wang YY, Liu XG, Kuo SH, Liu N, Song QY, Wang MW. Cholesterol, 24-Hydroxycholesterol, and 27-Hydroxycholesterol as Surrogate Biomarkers in Cerebrospinal Fluid in Mild Cognitive Impairment and Alzheimer's Disease: A Meta-Analysis. J Alzheimers Dis. 2016 Jan 13;51(1):45-55. doi: 10.3233/JAD-150734. PubMed PMID: 26836015.

6: Vini R, Juberiya AM, Sreeja S. Evidence of pomegranate methanolic extract in antagonizing the endogenous SERM, 27-hydroxycholesterol. IUBMB Life. 2016 Feb;68(2):116-21. doi: 10.1002/iub.1465. Epub 2016 Jan 12. PubMed PMID: 26756990.

7: Raza S, Meyer M, Schommer J, Hammer KD, Guo B, Ghribi O. 27-Hydroxycholesterol stimulates cell proliferation and resistance to docetaxel-induced apoptosis in prostate epithelial cells. Med Oncol. 2016 Feb;33(2):12. doi: 10.1007/s12032-015-0725-5. Epub 2016 Jan 5. PubMed PMID: 26732475.

8: Vurusaner B, Gamba P, Gargiulo S, Testa G, Staurenghi E, Leonarduzzi G, Poli G, Basaga H. Nrf2 antioxidant defense is involved in survival signaling elicited by 27-hydroxycholesterol in human promonocytic cells. Free Radic Biol Med. 2016 Feb;91:93-104. doi: 10.1016/j.freeradbiomed.2015.12.007. Epub 2015 Dec 10. PubMed PMID: 26689473.

9: Marengo B, Bellora F, Ricciarelli R, De Ciucis C, Furfaro A, Leardi R, Colla R, Pacini D, Traverso N, Moretta A, Pronzato MA, Bottino C, Domenicotti C. Oxysterol mixture and, in particular, 27-hydroxycholesterol drive M2 polarization of human macrophages. Biofactors. 2016 Jan-Feb;42(1):80-92. doi: 10.1002/biof.1243. Epub 2015 Dec 16. PubMed PMID: 26669587.

10: Nelson ER. Detection of Endogenous Selective Estrogen Receptor Modulators such as 27-Hydroxycholesterol. Methods Mol Biol. 2016;1366:431-43. doi: 10.1007/978-1-4939-3127-9_34. PubMed PMID: 26585155.

11: Raza S, Ohm JE, Dhasarathy A, Schommer J, Roche C, Hammer KD, Ghribi O. The cholesterol metabolite 27-hydroxycholesterol regulates p53 activity and increases cell proliferation via MDM2 in breast cancer cells. Mol Cell Biochem. 2015 Dec;410(1-2):187-95. doi: 10.1007/s11010-015-2551-7. Epub 2015 Sep 8. PubMed PMID: 26350565; PubMed Central PMCID: PMC4821067.

12: Zhang DD, Yu HL, Ma WW, Liu QR, Han J, Wang H, Xiao R. 27-Hydroxycholesterol contributes to disruptive effects on learning and memory by modulating cholesterol metabolism in the rat brain. Neuroscience. 2015 Aug 6;300:163-73. doi: 10.1016/j.neuroscience.2015.05.022. Epub 2015 May 16. PubMed PMID: 25987203.

13: Gargiulo S, Gamba P, Testa G, Rossin D, Biasi F, Poli G, Leonarduzzi G. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability. Aging Cell. 2015 Aug;14(4):569-81. doi: 10.1111/acel.12322. Epub 2015 Mar 10. PubMed PMID: 25757594; PubMed Central PMCID: PMC4531071.

14: Lee WR, Ishikawa T, Umetani M. The interaction between metabolism, cancer and cardiovascular disease, connected by 27-hydroxycholesterol. Clin Lipidol. 2014;9(6):617-624. PubMed PMID: 25632306; PubMed Central PMCID: PMC4306277.

15: Ma WW, Li CQ, Yu HL, Zhang DD, Xi YD, Han J, Liu QR, Xiao R. The oxysterol 27-hydroxycholesterol increases oxidative stress and regulate Nrf2 signaling pathway in astrocyte cells. Neurochem Res. 2015 Apr;40(4):758-66. doi: 10.1007/s11064-015-1524-2. Epub 2015 Jan 29. PubMed PMID: 25630716.

16: Heo W, Kim SM, Eo SK, Rhim BY, Kim K. FSL-1, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol. Korean J Physiol Pharmacol. 2014 Dec;18(6):475-80. doi: 10.4196/kjpp.2014.18.6.475. Epub 2014 Dec 30. PubMed PMID: 25598661; PubMed Central PMCID: PMC4296036.

17: Bandaru VV, Haughey NJ. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum. BMC Neurosci. 2014 Dec 24;15:137. doi: 10.1186/s12868-014-0137-z. PubMed PMID: 25539717; PubMed Central PMCID: PMC4304132.

18: Civra A, Cagno V, Donalisio M, Biasi F, Leonarduzzi G, Poli G, Lembo D. Inhibition of pathogenic non-enveloped viruses by 25-hydroxycholesterol and 27-hydroxycholesterol. Sci Rep. 2014 Dec 15;4:7487. doi: 10.1038/srep07487. PubMed PMID: 25501851; PubMed Central PMCID: PMC4265783.

19: Kim SM, Kim BY, Eo SK, Kim CD, Kim K. 27-Hydroxycholesterol up-regulates CD14 and predisposes monocytic cells to superproduction of CCL2 in response to lipopolysaccharide. Biochim Biophys Acta. 2015 Mar;1852(3):442-50. doi: 10.1016/j.bbadis.2014.12.003. Epub 2014 Dec 9. PubMed PMID: 25497142.

20: Heverin M, Maioli S, Pham T, Mateos L, Camporesi E, Ali Z, Winblad B, Cedazo-Minguez A, Björkhem I. 27-hydroxycholesterol mediates negative effects of dietary cholesterol on cognition in mice. Behav Brain Res. 2015 Feb 1;278:356-9. doi: 10.1016/j.bbr.2014.10.018. Epub 2014 Oct 18. PubMed PMID: 25453744.